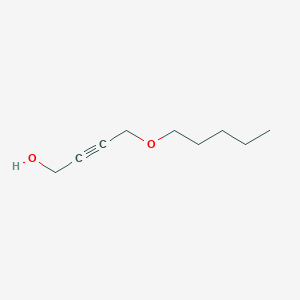

4-(Pentyloxy)but-2-yn-1-ol

Description

Contextualization within Alkynyl Alcohol and Alkoxy Compound Classes

This molecule is a member of two significant classes of organic compounds: alkynyl alcohols and alkoxy compounds.

Alkynyl alcohols are organic compounds that feature both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne). youtube.com The presence of both functional groups imparts a dual reactivity to the molecule. The hydroxyl group can undergo reactions typical of alcohols, such as oxidation, esterification, and etherification, while the alkyne can participate in addition reactions, reductions, and coupling reactions. rsc.org This dual functionality makes alkynyl alcohols versatile building blocks in organic synthesis. nih.gov

Alkoxy compounds , characterized by an alkyl group bonded to an oxygen atom (R-O-), are most commonly found as ethers. youtube.comrsc.org The alkoxy group, in this case, a pentyloxy group (CH₃(CH₂)₄O-), influences the molecule's polarity, solubility, and steric environment. youtube.com Ethers are generally less reactive than alcohols and are often used as solvents due to their chemical inertness. purdue.edu However, the presence of the alkoxy group in proximity to other functional groups can modulate their reactivity and confer specific physical properties.

The combination of these functional groups in 4-(Pentyloxy)but-2-yn-1-ol results in a molecule with a rich chemical profile, offering multiple sites for synthetic modification.

Retrosynthetic Analysis of Target Structures Incorporating this compound

Retrosynthetic analysis is a powerful technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. nih.gov For a target molecule like This compound , several retrosynthetic disconnections can be envisioned.

A primary disconnection strategy would involve breaking the ether bond. This leads to two simpler precursors: pentyl bromide (or another suitable pentyl electrophile) and but-2-yne-1,4-diol . The synthesis would then proceed via a Williamson ether synthesis, where the alkoxide of but-2-yne-1,4-diol reacts with pentyl bromide.

Another plausible retrosynthetic approach involves disconnecting the carbon-carbon bond of the butynol (B8639501) backbone. For instance, a disconnection next to the hydroxyl-bearing carbon could suggest a reaction between an organometallic derivative of a pentyloxy-substituted alkyne and formaldehyde (B43269). fishersci.no This highlights the versatility of this molecule as both a synthetic target and a potential precursor for more complex structures.

The application of retrosynthetic analysis allows chemists to devise multiple synthetic routes, each with its own advantages and challenges, showcasing the strategic thinking at the heart of organic synthesis. youtube.comyoutube.comyoutube.com

Overview of Research Trajectories for Multifunctional Organic Molecules

Research into multifunctional organic molecules is a vibrant and rapidly evolving field. Scientists are increasingly interested in molecules that can perform multiple tasks, leading to the development of advanced materials, sensors, and therapeutic agents.

One major research trajectory is the development of "molecular Swiss Army knives" —molecules designed with distinct functional units that can be addressed independently. A molecule like This compound could potentially be functionalized at the alcohol and alkyne moieties with different groups to create, for example, a molecule with both fluorescent reporting and specific binding capabilities.

Another significant area of research is the synthesis of complex molecular architectures . The rigid alkyne unit in This compound can serve as a scaffold to build larger, well-defined structures. The ether and alcohol groups provide handles for attaching other molecular fragments, potentially leading to the construction of novel polymers or dendrimers with unique properties.

Furthermore, the development of sustainable and green chemistry is a driving force in modern organic synthesis. sigmaaldrich.com Research into efficient, atom-economical reactions to synthesize and modify multifunctional molecules is a key focus. The study of compounds like This compound can contribute to the development of new synthetic methodologies that minimize waste and environmental impact.

While specific research on This compound is not widely published, its structural motifs place it at the intersection of these exciting research trajectories, highlighting its potential as a valuable tool for future chemical innovation.

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

4-pentoxybut-2-yn-1-ol |

InChI |

InChI=1S/C9H16O2/c1-2-3-5-8-11-9-6-4-7-10/h10H,2-3,5,7-9H2,1H3 |

InChI Key |

NSHMHXSPXZZFMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOCC#CCO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Pentyloxy but 2 Yn 1 Ol

Established Synthetic Routes and Mechanistic Considerations

Established methods for the synthesis of 4-(pentyloxy)but-2-yn-1-ol typically involve the sequential formation of the ether and alcohol functionalities on a four-carbon backbone. These routes are often characterized by their stepwise nature and reliance on classical organic reactions.

Etherification Reactions in the Synthesis of the Pentyloxy Moiety

The formation of the pentyloxy group is a critical step in the synthesis of the target molecule. The Williamson ether synthesis stands as a primary and versatile method for this transformation. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In the context of synthesizing this compound, a plausible route involves the mono-etherification of 2-butyne-1,4-diol (B31916). The reaction would proceed by treating 2-butyne-1,4-diol with a strong base, such as sodium hydride (NaH), to generate the mono-alkoxide. This is followed by the addition of a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane (B145852), to form the desired ether linkage. The use of a stoichiometric amount of the base is crucial to favor the formation of the mono-etherified product over the diether.

A representative reaction scheme is as follows:

HOCH₂C≡CCH₂OH + NaH → [Na]⁺[⁻OCH₂C≡CCH₂OH] + H₂ [Na]⁺[⁻OCH₂C≡CCH₂OH] + CH₃(CH₂)₄Br → CH₃(CH₂)₄OCH₂C≡CCH₂OH + NaBr

The choice of solvent is critical, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being suitable for this reaction.

Introduction of the But-2-yn-1-ol Scaffold

The but-2-yn-1-ol scaffold provides the core structure of the target molecule. The most direct precursor for this scaffold is 2-butyne-1,4-diol. nist.govwikipedia.orgnist.govnih.gov This commercially available diol can be synthesized on an industrial scale via the Reppe synthesis, which involves the reaction of acetylene (B1199291) with two equivalents of formaldehyde (B43269) in the presence of a copper acetylide catalyst. wikipedia.org

The symmetrical nature of 2-butyne-1,4-diol presents a challenge in achieving selective mono-functionalization. To circumvent this, one of the hydroxyl groups can be protected using a suitable protecting group. This allows for the etherification of the remaining free hydroxyl group, followed by deprotection to yield this compound.

An alternative approach involves starting with propargyl alcohol. The terminal alkyne can be deprotonated and reacted with paraformaldehyde to introduce the hydroxymethyl group, yielding 2-butyne-1,4-diol. However, direct etherification of propargyl alcohol with a pentyloxy-containing electrophile could also be envisioned as a potential route.

Convergent Synthesis Approaches

Convergent synthesis offers an efficient alternative to linear, stepwise methods. In this strategy, the molecule is assembled from smaller, pre-functionalized fragments. For the synthesis of this compound, a convergent approach could involve the coupling of a pentyloxy-containing fragment with a fragment containing the propargyl alcohol moiety.

Novel Synthetic Methodologies

Recent advancements in synthetic organic chemistry have focused on the development of more efficient and environmentally benign methods. These novel approaches are increasingly being applied to the synthesis of ethers and other functional molecules.

Catalytic Approaches to Carbon-Oxygen Bond Formation

Catalytic methods for the formation of the ether linkage in this compound offer several advantages over traditional stoichiometric reactions, including milder reaction conditions and reduced waste generation.

One such approach is the catalytic Williamson ether synthesis. acs.org While the traditional Williamson synthesis often requires harsh conditions and generates significant salt byproducts, catalytic versions aim to overcome these limitations. acs.org For instance, the use of phase-transfer catalysts can facilitate the reaction between the alkoxide and the alkyl halide under milder, biphasic conditions.

Another innovative method involves the use of metal catalysts, such as those based on indium, to promote the formation of alkynyl ethers from α-diazoketones and alcohols. nih.gov While this specific route may not be the most direct for this compound, it highlights the potential of catalytic systems in forming C-O bonds in alkyne-containing molecules. nih.gov

| Catalytic Method | Catalyst | Reactants | Advantages |

| Catalytic Williamson Ether Synthesis | Phase-Transfer Catalyst | Alcohol, Alkyl Halide | Milder conditions, reduced byproducts |

| Indium-Catalyzed Etherification | In(OTf)₃ | α-Diazoketone, Alcohol | High efficiency, broad substrate scope |

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance sustainability. alfa-chemistry.com In the context of synthesizing this compound, several green chemistry principles can be applied.

The use of catalytic methods, as discussed previously, is a cornerstone of green chemistry, as it reduces the generation of stoichiometric waste. alfa-chemistry.com Furthermore, the selection of solvents is a critical consideration. The replacement of hazardous solvents with greener alternatives, such as water or biorenewable solvents, can significantly improve the environmental profile of the synthesis.

Atom economy is another key principle. A synthetic route with high atom economy maximizes the incorporation of atoms from the starting materials into the final product. Convergent syntheses often exhibit higher atom economy compared to linear syntheses with multiple protection-deprotection steps.

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing solvent usage, energy consumption, and waste generation.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Catalysis | Use of catalytic amounts of reagents to minimize waste. |

| Safer Solvents | Replacement of hazardous solvents with environmentally benign alternatives. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. |

| One-Pot Synthesis | Combining multiple reaction steps into a single operation to reduce waste and resource consumption. |

Flow Chemistry Applications in Synthesis Optimization

The synthesis of this compound can be envisioned through a Williamson ether synthesis, reacting a pentoxide source with a suitable but-2-yn-1-ol derivative. Flow chemistry offers significant advantages over traditional batch processing for such a reaction. umontreal.caresearchgate.net By utilizing a continuous flow setup, key reaction parameters such as temperature, pressure, and stoichiometry can be precisely controlled, leading to enhanced reaction efficiency, higher yields, and improved safety profiles, particularly when handling reactive intermediates. acs.orgrsc.org

A plausible synthetic route amenable to flow chemistry would involve the reaction of 1-bromopentane with the monosodium salt of but-2-yne-1,4-diol. In a flow system, a solution of the sodium salt of the diol could be continuously mixed with a stream of 1-bromopentane in a heated microreactor. The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat transfer, minimizing the formation of byproducts that can occur in batch reactions due to localized temperature gradients. umontreal.ca Furthermore, the residence time within the reactor can be finely tuned to maximize the conversion to the desired product while minimizing degradation.

Table 1: Comparison of Batch vs. Flow Synthesis for the Etherification Step

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Heat Transfer | Inefficient, potential for localized hot spots | Highly efficient, uniform temperature profile |

| Reaction Time | Typically several hours | Minutes to seconds (residence time) |

| Scalability | Difficult, requires larger vessels and poses safety risks | Readily scalable by running the system for longer or in parallel |

| Safety | Handling of large quantities of reactive materials | Small reaction volumes at any given time, enhancing safety |

| Process Control | Limited control over reaction parameters | Precise control over temperature, pressure, and stoichiometry |

The continuous nature of flow synthesis also allows for the integration of in-line purification steps, such as liquid-liquid extraction or solid-phase scavenging, to remove unreacted starting materials and byproducts, delivering a cleaner product stream. numberanalytics.com

Stereoselective Synthesis of Enantiopure Analogues

The structure of this compound possesses a chiral center at the carbon atom bearing the hydroxyl group. The synthesis of enantiomerically pure analogues of this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry. wikipedia.org Two primary strategies for achieving this are through the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled.

For the synthesis of enantiopure this compound, a chiral auxiliary could be appended to a precursor molecule. For instance, a prochiral ynone, such as 1-(pentyloxy)but-2-yn-4-one, could be reacted with a chiral auxiliary to form a chiral enamine or a chiral oxazolidinone. Subsequent reduction of the ketone would proceed with high diastereoselectivity, controlled by the steric and electronic properties of the chiral auxiliary. researchgate.net Cleavage of the auxiliary would then yield the desired enantiomerically enriched propargyl alcohol.

Table 2: Examples of Chiral Auxiliaries for Stereoselective Ketone Reduction

| Chiral Auxiliary | Typical Application |

| (S)-(-)-2-Amino-2-phenylethanol | Formation of chiral oxazolidinones |

| (1R,2S)-(-)-Ephedrine | Formation of chiral enamines |

| Evans Auxiliaries (chiral oxazolidinones) | Asymmetric aldol (B89426) and alkylation reactions |

The choice of chiral auxiliary and reaction conditions is crucial for achieving high levels of stereocontrol. numberanalytics.com

Asymmetric Catalysis in Functional Group Transformations

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as it utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. youtube.com For the synthesis of enantiopure this compound, the asymmetric reduction of a corresponding ynone precursor, 1-(pentyloxy)but-2-yn-4-one, is a highly attractive strategy. rsc.org

A variety of chiral catalysts, often based on transition metals complexed with chiral ligands, have been developed for the enantioselective reduction of ketones. figshare.com For example, catalysts derived from ruthenium, rhodium, or iridium complexed with chiral phosphine (B1218219) ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are known to be highly effective for the asymmetric hydrogenation of ketones. organic-chemistry.org

Alternatively, organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. youtube.com Chiral oxazaborolidines, as pioneered by Corey, are highly effective for the enantioselective reduction of prochiral ketones with borane (B79455) reagents.

Table 3: Potential Catalytic Systems for Asymmetric Reduction of Ynones

| Catalyst System | Type | Advantages |

| Ru-BINAP | Transition Metal Catalysis | High enantioselectivity, broad substrate scope |

| CBS Catalyst (Corey-Bakshi-Shibata) | Organocatalysis | Mild reaction conditions, predictable stereochemistry |

| Noyori's Catalyst (RuCl₂(diphosphine)(diamine)) | Transition Metal Catalysis | High turnover numbers, applicable to a wide range of ketones |

The development of a successful asymmetric catalytic process would require careful optimization of the catalyst, solvent, temperature, and reducing agent to achieve high enantiomeric excess (ee) and chemical yield.

Chemical Transformations and Reactivity Profiles of 4 Pentyloxy but 2 Yn 1 Ol

Reactivity of the Alkynyl Moiety

The carbon-carbon triple bond in 4-(pentyloxy)but-2-yn-1-ol is a region of high electron density, making it susceptible to a variety of addition reactions. The unsaturation of the alkynyl group allows for the introduction of new atoms and functional groups, leading to a wide array of potential products.

Hydrogenation Reactions and Selectivity Studies

The hydrogenation of alkynes is a fundamental transformation that can lead to either alkenes or alkanes, depending on the catalyst and reaction conditions employed. The ability to selectively stop the hydrogenation at the alkene stage is a crucial aspect of synthetic chemistry. jove.comjove.com

For the conversion of an alkyne to a cis-alkene, a poisoned or modified catalyst is necessary to prevent over-reduction to the alkane. jove.comjove.com The Lindlar catalyst, which consists of palladium on a calcium carbonate or barium sulfate (B86663) support and is treated with a poison like lead acetate (B1210297) or quinoline (B57606), is a classic example. wikipedia.orgiitk.ac.inchemistrytalk.org This catalyst deactivates the palladium's catalytic activity just enough to allow for the reduction of the alkyne to an alkene but not the subsequent reduction of the alkene. wikipedia.orgchemistrytalk.org The hydrogenation occurs with syn-addition, resulting in the formation of a cis-alkene. wikipedia.orgchemistrytalk.org

Another effective catalyst for this selective transformation is the P-2 nickel catalyst, a nickel-boride complex. jove.comrsc.orgrsc.org When used with ethylenediamine, the P-2 catalyst shows high stereospecificity for the hydrogenation of alkynes to cis-olefins. rsc.orgrsc.org

Table 1: Catalysts for Selective Hydrogenation of Alkynes to cis-Alkenes

| Catalyst System | Description | Selectivity |

|---|---|---|

| Lindlar Catalyst (Pd/CaCO₃ or Pd/BaSO₄ + poison) | A heterogeneous catalyst where palladium is "poisoned" to reduce its activity. wikipedia.orgiitk.ac.inchemistrytalk.orgmasterorganicchemistry.com | High selectivity for cis-alkenes. wikipedia.orgchemistrytalk.org |

| P-2 Nickel Catalyst (Nickel-boride complex + ethylenediamine) | A nickel-based catalyst that is highly stereospecific. jove.comrsc.orgrsc.org | High selectivity for cis-alkenes. rsc.orgrsc.org |

Hydrohalogenation and Hydration of the Triple Bond

The addition of hydrogen halides (HX) and water across the triple bond of an alkyne are important reactions that introduce new functional groups.

Hydrohalogenation: The addition of HBr or HCl to an internal alkyne like this compound would proceed via an electrophilic addition mechanism. Due to the symmetrical nature of the immediate environment of the triple bond in this specific molecule, the initial addition of a proton could occur at either of the sp-hybridized carbons, leading to a mixture of vinyl halide regioisomers.

Hydration: The addition of water to an alkyne, known as hydration, typically requires a catalyst to proceed at a reasonable rate. Two common methods for alkyne hydration are oxymercuration-demercuration and hydroboration-oxidation. chemistrysteps.com

Oxymercuration-Demercuration: This method involves the use of a mercuric salt, such as mercuric sulfate (HgSO₄), in the presence of aqueous acid. vedantu.comyoutube.comorgosolver.com The reaction follows Markovnikov's rule, where the initial addition of the mercuric ion occurs at the less substituted carbon of the triple bond. youtube.com For an internal alkyne like this compound, this would lead to the formation of an enol intermediate, which then tautomerizes to a ketone. vedantu.com Given the substitution pattern, a mixture of two ketone products would be expected.

Hydroboration-Oxidation: This two-step process provides a complementary regioselectivity to oxymercuration. jove.comucalgary.cachemistrysteps.com It involves the addition of a borane (B79455) reagent, often a sterically hindered one like disiamylborane (B86530) or 9-BBN for internal alkynes, across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution. libretexts.orgorganicchemistrytutor.com This reaction proceeds with anti-Markovnikov regioselectivity and syn-addition. ucalgary.calibretexts.org For an internal alkyne, this method can also lead to a mixture of ketones unless the alkyne is symmetrical. jove.com

Table 2: Comparison of Alkyne Hydration Methods

| Method | Reagents | Regioselectivity | Intermediate | Final Product |

|---|---|---|---|---|

| Oxymercuration-Demercuration | 1. HgSO₄, H₂O, H₂SO₄ 2. NaBH₄ | Markovnikov vedantu.comyoutube.com | Enol vedantu.com | Ketone vedantu.com |

| Hydroboration-Oxidation | 1. R₂BH (e.g., Disiamylborane) 2. H₂O₂, NaOH | Anti-Markovnikov ucalgary.calibretexts.org | Enol jove.comucalgary.ca | Aldehyde (from terminal alkyne) or Ketone (from internal alkyne) jove.com |

Cycloaddition Reactions (e.g., Click Chemistry, Diels-Alder)

The alkyne functionality is a versatile component in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. nih.govsigmaaldrich.com

Click Chemistry: The Huisgen 1,3-dipolar cycloaddition of an alkyne with an azide (B81097) to form a triazole is a prime example of "click chemistry." sigmaaldrich.com While this compound is an internal alkyne, related terminal alkynes are particularly useful in this reaction. sigmaaldrich.com

Diels-Alder Reaction: Alkynes can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. The reactivity of the alkyne in this [4+2] cycloaddition is influenced by the substituents on the triple bond.

Other Cycloadditions: A variety of other cycloaddition reactions involving alkynes have been developed, including [3+2] cycloadditions to form five-membered rings and gold-catalyzed formal cycloadditions. nih.govrsc.orgrsc.org These reactions often utilize transition metal catalysts to facilitate the formation of complex heterocyclic and carbocyclic structures. researchgate.net

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.

Sonogashira Coupling: The Sonogashira reaction is a coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. nih.gov While this compound is an internal alkyne, related propargyl alcohols can undergo Sonogashira coupling. nih.govorganic-chemistry.orgacs.org There are also deacetonative versions of the Sonogashira coupling that utilize tertiary propargyl alcohols. rsc.org

Heck Reaction: The Heck reaction typically involves the coupling of an alkene with an aryl or vinyl halide. iitk.ac.in However, variations of the Heck reaction involving internal alkynes have been developed, leading to the formation of substituted alkenes and annulated products. thieme-connect.comresearchgate.netmdpi.com The stereoselectivity of the Heck reaction can be influenced by the reaction conditions. iitk.ac.in

Reactivity of the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) in this compound is a key site for functional group interconversion, particularly through oxidation reactions.

Oxidation Reactions and Selective Functionalization

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the oxidizing agent used. libretexts.org The ability to selectively oxidize the primary alcohol without affecting the alkyne moiety is a significant synthetic consideration.

Mild Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, mild oxidizing agents are required. chemistrysteps.comchemistrysteps.com

Pyridinium Chlorochromate (PCC): PCC is a well-known reagent for the selective oxidation of primary alcohols to aldehydes. libretexts.orglibretexts.orgnumberanalytics.commasterorganicchemistry.com It is a milder version of chromic acid and typically does not oxidize the aldehyde further to a carboxylic acid. libretexts.orgmasterorganicchemistry.com

Dess-Martin Periodinane (DMP): DMP is another mild and selective oxidizing agent for converting primary alcohols to aldehydes. chemistrysteps.comwikipedia.orgorganic-chemistry.org It offers advantages such as neutral pH conditions and often gives high yields. wikipedia.orglibretexts.orgmychemblog.com

Strong Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as chromic acid (prepared from chromium trioxide and sulfuric acid), will typically oxidize a primary alcohol to a carboxylic acid. libretexts.org

Table 3: Selective Oxidation of Primary Alcohols

| Reagent | Product from Primary Alcohol | Conditions | Notes |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde libretexts.orglibretexts.orgnumberanalytics.commasterorganicchemistry.com | Anhydrous conditions are often preferred to prevent over-oxidation. libretexts.orgmasterorganicchemistry.com | Milder than chromic acid. libretexts.orgmasterorganicchemistry.com |

| Dess-Martin Periodinane (DMP) | Aldehyde chemistrysteps.comwikipedia.orgorganic-chemistry.org | Room temperature, neutral pH. wikipedia.org | High chemoselectivity and tolerance of sensitive functional groups. wikipedia.orgmychemblog.com |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid libretexts.org | Aqueous acidic conditions. | Strong oxidizing agent. libretexts.org |

| Manganese Dioxide (MnO₂) | Aldehyde | Mild conditions. | Particularly effective for activated alcohols like benzylic and propargylic alcohols. organic-chemistry.org |

Esterification and Etherification Reactions

The primary alcohol of this compound serves as a key handle for derivatization through esterification and etherification, yielding products with modified physical and biological properties.

Esterification: The conversion of the hydroxyl group to an ester is readily accomplished through several standard protocols. The most common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). tcichemicals.comuni-greifswald.de This reaction is reversible, and to drive it towards the product, the alcohol is often used in excess or water is removed as it is formed. uni-greifswald.de For instance, reacting this compound with acetic acid under these conditions would yield 4-(pentyloxy)but-2-yn-1-yl acetate. More reactive acylating agents like acid chlorides or anhydrides can also be used, often in the presence of a non-nucleophilic base like pyridine, to achieve faster and more complete conversion under milder conditions. tcichemicals.com These reactions are generally high-yielding and tolerant of the alkyne and ether moieties within the molecule. A patent has described a similar transformation involving the acetoxylation of 7-chlorohept-2-yn-1-ol using potassium acetate, demonstrating the feasibility of ester formation on a scaffold containing both an alkyne and another functional group. sci-hub.se

Etherification: Further etherification at the primary alcohol position is also a viable transformation. The Williamson ether synthesis provides a classic route, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, followed by nucleophilic substitution (Sₙ2) on an alkyl halide. escholarship.orgorganic-chemistry.orgmdpi.com For this to be effective with this compound, a primary alkyl halide should be used as the electrophile to avoid competing elimination reactions. organic-chemistry.orgmdpi.com

Alternatively, modern catalytic methods offer direct routes for etherification. Research on the iron-catalyzed dehydrative etherification of alcohols has shown that propargylic alcohols can be successfully coupled with other alcohols. nih.gov For example, a study demonstrated the reaction of a secondary benzylic alcohol with hept-2-yn-1-ol, an analogue of the target compound, to produce the corresponding unsymmetrical ether in high yield (95%) using an iron(III) catalyst. nih.gov This suggests that this compound could similarly react with various primary or secondary alcohols under mild, iron-catalyzed conditions.

| Reaction Type | Reactant 2 | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Fischer Esterification | R-COOH (Carboxylic Acid) | H₂SO₄ (cat.) | 4-(Pentyloxy)but-2-yn-1-yl ester | tcichemicals.comuni-greifswald.de |

| Acylation | R-COCl (Acyl Chloride) | Pyridine | 4-(Pentyloxy)but-2-yn-1-yl ester | tcichemicals.com |

| Williamson Ether Synthesis | 1. NaH 2. R'-X (Primary Alkyl Halide) | - | 1-Alkoxy-4-(pentyloxy)but-2-yne | escholarship.orgorganic-chemistry.org |

| Iron-Catalyzed Etherification | R'-OH (Alcohol) | Fe(OTf)₃ / NH₄Cl | 1-Alkoxy-4-(pentyloxy)but-2-yne | nih.gov |

Substitution Reactions via Alcohol Activation

The hydroxyl group of an alcohol is a poor leaving group (OH⁻), necessitating its conversion to a more reactive intermediate for nucleophilic substitution reactions. Several well-established methods can be applied to this compound to facilitate its transformation into a range of other functional groups.

Conversion to Sulfonate Esters: A primary strategy involves the conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). masterorganicchemistry.com This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. masterorganicchemistry.com The reaction proceeds without altering the carbon skeleton, transforming the hydroxyl group into an excellent leaving group. The resulting 4-(pentyloxy)but-2-yn-1-yl tosylate is a versatile electrophile that can readily undergo Sₙ2 reactions with a wide variety of nucleophiles (e.g., halides, cyanide, azide, thiols) to afford substituted products. It is noteworthy that under certain conditions, particularly with reagents like TsCl in the presence of amine bases like triethylamine, direct conversion to the corresponding chloride can occur as a competing pathway. researchgate.net

Appel Reaction: For direct conversion to alkyl halides, the Appel reaction is a highly effective method. This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane, such as carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄), to convert primary alcohols into the corresponding alkyl chlorides or bromides under mild conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds via an Sₙ2 mechanism for primary and secondary alcohols, which would lead to the formation of 1-chloro-4-(pentyloxy)but-2-yne or 1-bromo-4-(pentyloxy)but-2-yne, respectively. wikipedia.orgnrochemistry.com These halides are valuable precursors for further substitutions and coupling reactions.

Mitsunobu Reaction: The Mitsunobu reaction offers a powerful and versatile method for the one-pot substitution of alcohols with a broad range of acidic nucleophiles (pKa < 13). organic-chemistry.orgwikipedia.org The reaction employs triphenylphosphine and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. wikipedia.org This in-situ activation is followed by Sₙ2 displacement by a suitable pronucleophile. This method can be used to convert this compound into esters, ethers, azides, or to form C-N bonds with imides, all under mild, neutral conditions. organic-chemistry.orgorganic-synthesis.com

Direct Catalytic Substitution: Advances in catalysis have also provided methods for the direct substitution of propargylic alcohols, bypassing the need for a separate activation step. Iron(III) chloride (FeCl₃) has been shown to catalyze the substitution of propargylic alcohols with various carbon- and heteroatom-centered nucleophiles, including alcohols, thiols, and amides, to form new C-O, C-S, and C-N bonds. organic-chemistry.org

| Method | Reagents | Intermediate/Product Type | Reference |

|---|---|---|---|

| Tosylation | TsCl, Pyridine | Alkyl Tosylate (Good Leaving Group) | masterorganicchemistry.com |

| Appel Reaction (Bromination) | PPh₃, CBr₄ | Alkyl Bromide | wikipedia.orgorganic-chemistry.org |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Nu-H | Substituted Product (Ester, Ether, Azide, etc.) | organic-chemistry.orgwikipedia.org |

| Direct Catalytic Substitution | FeCl₃, Nucleophile | Substituted Product | organic-chemistry.org |

Stability and Reactions of the Ether Linkage

The pentyloxy ether linkage in this compound is generally stable under neutral, basic, and mild acidic conditions, allowing for selective transformations at the alcohol and alkyne functionalities. However, under more forcing conditions, this ether bond can be cleaved.

Acid-Catalyzed Cleavage

Ethers can be cleaved by treatment with strong acids, typically concentrated hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). organic-chemistry.orgorganic-chemistry.org The reaction mechanism depends on the structure of the groups attached to the ether oxygen. organic-chemistry.org For this compound, both carbons attached to the oxygen are primary. The reaction begins with the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). organic-chemistry.org Subsequently, the halide anion (e.g., I⁻ or Br⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms.

Given the structure, the nucleophilic attack is likely to proceed via an Sₙ2 mechanism. The attack could theoretically occur at the pentyl group's C1 or the butynyl group's C4. Attack at the less sterically hindered C1 of the pentyl group would yield 1-iodopentane (B145852) and but-2-yne-1,4-diol. If an excess of the hydrohalic acid is used, the diol product would likely be further converted to the corresponding dihalide.

| Reagent | Proposed Mechanism | Initial Products | Reference |

|---|---|---|---|

| Conc. HI or HBr | Sₙ2 | 1-Halopentane + But-2-yne-1,4-diol | organic-chemistry.orgorganic-chemistry.org |

Radical-Mediated Transformations

Chemo- and Regioselectivity in Multi-functional Transformations

The presence of three different functional groups in this compound—a primary alcohol, an ether, and an alkyne—makes chemoselectivity a critical consideration in its synthetic applications. The ability to react one functional group while leaving the others intact is key to its utility as a building block.

The primary alcohol is the most nucleophilic and acidic (among the non-alkyne protons) site, making it the primary target for many reactions. For instance, under standard esterification or acylation conditions, the alcohol will react selectively without affecting the ether or the alkyne. Similarly, mild oxidation (e.g., with PCC or Dess-Martin periodinane) would selectively convert the primary alcohol to an aldehyde, leaving the ether and alkyne untouched.

Conversely, reactions targeting the alkyne can often be performed chemoselectively. For example, catalytic hydrogenation of the alkyne can be controlled to produce either the corresponding Z-alkene (using Lindlar's catalyst) or the alkane (using Pd/C), typically without cleaving the ether linkage or reducing the alcohol, although over-reduction can be a risk. The terminal C-H bond of a related terminal alkyne, propargyl alcohol, is known to be acidic (pKa ≈ 13.6), but the internal alkyne in this compound lacks this feature, precluding reactions based on acetylide formation. masterorganicchemistry.com

The ether linkage is the most chemically inert of the three functional groups, generally requiring harsh acidic conditions for cleavage, as discussed in section 3.3.1. This inherent stability allows for a wide range of transformations to be carried out on the alcohol and alkyne moieties without disturbing the ether bond.

An example from the literature that highlights such selectivity involves the chemoselective conversion of tetrahydropyranyl (THP) ethers to silyl (B83357) ethers in the presence of unprotected hydroxyl groups. In a relevant substrate, 4-(triisopropylsilyloxy)-but-2-yn-1-ol, the reaction was shown to be selective, demonstrating that different ether-type protecting groups can be manipulated in the presence of the propargylic alcohol functionality on the but-2-yne-1-ol scaffold. rsc.org This principle of differential reactivity is central to devising synthetic routes using polyfunctional molecules like this compound.

Derivatization Strategies for Structural Modification

The versatile reactivity of this compound allows for numerous derivatization strategies to create a diverse array of more complex molecules. These strategies can target any of the three functional groups.

Modification via the Alcohol Group: As detailed in sections 3.2.2 and 3.2.3, the primary alcohol is an excellent point for modification. It can be:

Esterified to introduce various acyl groups, potentially modulating biological activity or physical properties.

Etherified to create more complex ethers.

Oxidized to the corresponding aldehyde, 4-(pentyloxy)but-2-ynal, which can then undergo a host of carbonyl chemistry reactions (e.g., Wittig reactions, reductive aminations, aldol (B89426) reactions).

Substituted with halides, azides, or other nucleophiles after activation to provide key intermediates for coupling reactions.

Modification via the Alkyne Group: The internal alkyne is a hub for structural elaboration.

Reduction: Selective reduction can provide access to the corresponding (Z)-4-(pentyloxy)but-2-en-1-ol or the fully saturated 4-(pentyloxy)butan-1-ol, each with distinct structural and electronic properties.

Cycloaddition Reactions: Alkynes are excellent partners in cycloaddition reactions, such as the [3+2] azide-alkyne cycloaddition ("click chemistry") if converted to a terminal alkyne, or Diels-Alder reactions, providing access to complex heterocyclic systems. uwa.edu.au

Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Sonogashira coupling, are fundamental to alkyne chemistry. While the target compound is an internal alkyne, related propargyl alcohols are frequently used in such couplings. For instance, the synthesis of 3-(2-Amino-4-(pentyloxy)pteridin-6-yl)prop-2-yn-1-ol was achieved via a Sonogashira coupling between a 6-halopterin derivative and propargyl alcohol, showcasing a strategy where a pentyloxy-containing aromatic system is coupled with a propargyl alcohol. organic-chemistry.orgnih.gov This demonstrates a route to complex structures by building upon the propargyl alcohol motif.

Combined Transformations: More complex derivatives can be synthesized by combining reactions at multiple sites. For example, a study on the synthesis of pteridine (B1203161) derivatives involved the alkylation of a phenolic hydroxyl group with pentyl bromide to install a pentyloxy group, followed by other transformations on the heterocyclic core. Similarly, the synthesis of 1-(2-pentyloxy-quinolin-3-yl)-but-3-yn-1-ol involved the addition of a propargyl group to a pentyloxy-substituted quinoline aldehyde, creating a secondary alcohol adjacent to the alkyne. reddit.com These examples illustrate how the pentyloxy group can be incorporated into larger scaffolds which are then further functionalized, highlighting the modularity of these synthetic approaches.

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor for Complex Organic Molecules

The structural attributes of 4-(pentyloxy)but-2-yn-1-ol make it an ideal starting point for the synthesis of a diverse range of complex organic structures, from polycyclic systems to frameworks found in natural products.

The reactivity of the alkyne and alcohol functionalities in this compound allows for its effective use in the synthesis of various heterocyclic and polycyclic systems. organic-chemistry.orgacs.orgresearchgate.net Heterocyclic compounds are integral to medicinal chemistry and materials science. taylorfrancis.com

Research has demonstrated the utility of similar propargyl ethers and alcohols in the construction of fused N-heterocycles. organic-chemistry.orgacs.org For instance, palladium- and gold-catalyzed cycloisomerization reactions of propargyl-substituted heterocycles are established methods for creating fused pyrroloheterocycles. acs.org The this compound molecule can be readily incorporated into a heterocyclic core, with the alkynyl side chain poised for subsequent cyclization to generate a fused ring system.

A notable example of its application is in the synthesis of pterin (B48896) derivatives. nih.gov Pteridines are a class of nitrogen-containing heterocyclic compounds with significant biological roles. researchgate.net In one synthetic approach, a substituted pterin was functionalized with a propargyl alcohol moiety, demonstrating the compatibility of the but-2-yn-1-ol group with complex heterocyclic scaffolds. nih.gov This resulting alkynyl-pterin can then undergo further transformations, such as click chemistry, to introduce additional complexity. researchgate.net

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is another area where alkynyl precursors are crucial. researchgate.netnih.gov While direct synthesis of PAHs using this compound is not extensively documented, the principles of intramolecular and intermolecular cyclization reactions of alkynes suggest its potential in this area. For example, Sonogashira coupling of this compound with an appropriately substituted aryl halide could generate a precursor that, upon activation, undergoes cyclization to form a polycyclic aromatic system. organic-chemistry.orgmdpi.com

Table 1: Synthesis of Heterocyclic Systems from this compound Derivatives

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 6-chloro-4-(pentyloxy)pteridin-2-amine | Propargyl alcohol, NaH, THF | Alkynyl-functionalized pterin | researchgate.net |

| Propargyl-substituted N-heterocycle | Au-catalyst | Fused pyrroloheterocycle | acs.org |

| 2-carboxybenzaldehyde, amines, sulfur | Heat (100 °C), solvent-free | Thioxoisoindolin-1-one derivatives | organic-chemistry.org |

| Propargyl heterocycles | Palladium-catalyzed coupling with aryl halides, followed by 5-endo-dig cyclization | Highly functionalized pyrroloheterocycles | acs.org |

The propargyl alcohol unit is a common structural motif in the synthesis of natural products. researchgate.netmdpi.com The versatility of the alkyne and alcohol groups allows for a wide range of transformations to build up the carbon skeleton and introduce necessary functional groups. The pentyloxy group in this compound can serve as a protecting group or as a lipophilic side chain, which can be beneficial for modulating the biological activity of the final natural product analogue.

While specific total syntheses of natural products employing this compound are not prominently featured in the literature, its potential is evident from syntheses of structurally related molecules. For example, the synthesis of antidepressant molecules has involved the use of but-2-yne-1,4-diol as a starting material to construct complex cyclic systems. researchgate.net The functional handles on this compound make it a suitable candidate for similar synthetic strategies.

Scaffolding in the Construction of Biologically Relevant Frameworks (Chemical Synthesis Focus)

The structural framework of this compound is particularly well-suited for the construction of molecules with potential biological activity. Its ability to act as a scaffold allows for the systematic introduction of various pharmacophores.

Azole-based compounds are a major class of antifungal agents that function by inhibiting the biosynthesis of ergosterol, a key component of the fungal cell membrane. researchgate.netumsl.edu Voriconazole (B182144), a second-generation triazole antifungal, is a prime example. acs.org The synthesis of voriconazole and its analogues often involves the use of alkynyl precursors to construct the core butanol side chain. researchgate.netresearchgate.net

The development of new antifungal agents frequently involves the synthesis of analogues of existing drugs like voriconazole to improve efficacy, spectrum of activity, and pharmacokinetic properties. researchgate.netjuniperpublishers.com The this compound molecule represents a key starting material for such analogues. The terminal alkyne can be functionalized, for example, through a Sonogashira coupling with a substituted aryl or heteroaryl halide. organic-chemistry.org The resulting internal alkyne can then be further elaborated to introduce the characteristic triazole and fluoropyrimidine moieties of voriconazole-like structures. The hydroxyl group plays a crucial role in directing stereochemistry and can be used to install the required stereocenters found in these antifungal agents. researchgate.net

Table 2: Potential Synthesis of Voriconazole Analogues from this compound

| Reaction Step | Reagents and Conditions | Intermediate/Product | Reference for Analogy |

| Sonogashira Coupling | Substituted aryl/heteroaryl halide, Pd catalyst, Cu(I) co-catalyst, amine base | Aryl/heteroaryl-substituted this compound | researchgate.netorganic-chemistry.org |

| Asymmetric Reduction/Epoxidation | Chiral reducing agents or epoxidation catalysts | Chiral alcohol or epoxide with defined stereochemistry | researchgate.net |

| Triazole Ring Formation | Reaction with a triazole source | Triazole-containing butanol derivative | juniperpublishers.com |

The utility of this compound extends beyond the synthesis of known drug analogues to the development of novel synthetic pathways for new medicinal chemistry leads. The alkyne functionality is particularly valuable for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities. nih.govdergipark.org.tr The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing for the facile formation of 1,2,3-triazole rings. researchgate.net

Starting from this compound, the alkyne can be reacted with a diverse library of organic azides to generate a wide array of triazole-containing compounds. juniperpublishers.com These triazoles can serve as stable linkers or as pharmacophores themselves. dergipark.org.tr This modular approach is highly efficient for generating compound libraries for high-throughput screening in drug discovery programs. researchgate.net For instance, this strategy has been employed to synthesize potential anti-HIV agents and other bioactive molecules. tcichemicals.comsemanticscholar.org

Utilization in Cascade and Multicomponent Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, and multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction, are highly efficient strategies for building molecular complexity. taylorfrancis.comnih.govmdpi.com The bifunctional nature of this compound makes it an excellent substrate for such reactions. researchgate.net

The alkyne and alcohol groups can participate in a variety of cascade sequences. For example, an intramolecular cyclization can be initiated at one functional group, with the other participating in a subsequent bond-forming step. Propargyl alcohols are known to undergo cycloisomerization and cyclocondensation reactions to form a variety of heterocyclic systems. researchgate.netresearchgate.net

In the context of MCRs, this compound can serve as one of the key components. For example, in a Passerini or Ugi reaction, the alcohol or a derivative thereof could be one of the reacting partners, leading to the rapid assembly of complex, peptide-like structures. nih.gov The alkyne moiety would be carried through the reaction, providing a handle for further diversification. The use of MCRs is a powerful tool for the synthesis of diverse heterocyclic libraries with potential biological activity. nih.govmdpi.com

Table 3: Potential Cascade and Multicomponent Reactions Involving this compound

| Reaction Type | Potential Reactants | Potential Product Class | Reference for Analogy |

| Palladium-catalyzed Cascade | Aryl halide, this compound | Fused pyrroloheterocycles | acs.org |

| Ugi Multicomponent Reaction | Isocyanide, aldehyde, amine, and a carboxylic acid derivative of this compound | Complex acyclic or cyclic peptide-like structures | nih.gov |

| Cyclocondensation | This compound with a dinucleophile | Various heterocyclic rings (e.g., oxazines, pyrans) | researchgate.netresearchgate.net |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the number and types of atoms in a molecule, as well as their connectivity.

For a hypothetical analysis of 4-(Pentyloxy)but-2-yn-1-ol, the following NMR experiments would be crucial:

¹H NMR spectroscopy would identify the number of distinct proton environments and their neighboring protons. The expected signals for this compound would correspond to the protons on the pentyloxy chain, the methylene (B1212753) groups adjacent to the oxygen and the alkyne, and the hydroxyl proton. Chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values would be key parameters.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. For this compound, distinct signals would be expected for each carbon in the pentyloxy group, the two sp-hybridized carbons of the alkyne, and the two sp³-hybridized carbons of the butynol (B8639501) backbone.

Two-dimensional NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between adjacent methylene groups in the pentyloxy chain. docbrown.info

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning the proton signal to its corresponding carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the pentyloxy group to the butynol moiety across the ether linkage. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity of protons, helping to confirm the spatial arrangement of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula, and offering clues to its structure.

HRMS would be used to determine the precise molecular mass of this compound with high accuracy. This allows for the unambiguous determination of its elemental composition, distinguishing it from other compounds with the same nominal mass.

Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a reproducible manner. The analysis of these fragmentation patterns provides valuable structural information. For instance, the cleavage of the C-O bond of the ether or alpha-cleavage adjacent to the alcohol would produce characteristic fragment ions. chemicalbook.com

Without access to experimentally acquired spectra for this compound, the specific chemical shifts, coupling constants, and mass-to-charge ratios remain unknown. The generation of predictive data would be speculative and would not meet the standards of a scientifically accurate report. Further empirical research is required to fully characterize this compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. By analyzing the absorption or scattering of infrared radiation, researchers can identify the functional groups present in a molecule and gain a deeper understanding of its chemical structure.

The IR spectrum of a related compound, 4-pentyn-1-ol, provides experimental data for some of these key groups. nist.gov The analysis of this compound would build upon such data, with the addition of the pentyloxy group's vibrational modes.

A detailed vibrational analysis would involve both theoretical calculations, such as those using Density Functional Theory (DFT), and experimental measurements. researchgate.net Such studies allow for the assignment of specific vibrational modes to the observed spectral peaks. mdpi.com

The key vibrational modes for this compound would include:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. masterorganicchemistry.com

C-H Stretch (sp³): Multiple sharp peaks are anticipated just below 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds in the pentyloxy and butyl chains. masterorganicchemistry.com

C≡C Stretch: A weak to medium, sharp absorption is expected in the 2100-2260 cm⁻¹ region for the internal alkyne. This peak's intensity is often low due to the symmetry of the triple bond. masterorganicchemistry.com

C-O-C Stretch (Ether): A strong, characteristic absorption band is expected in the 1000-1300 cm⁻¹ range, which is indicative of the ether linkage. docbrown.info

C-O Stretch (Alcohol): A strong absorption band is also expected in the 1000-1260 cm⁻¹ region, corresponding to the stretching vibration of the C-O bond of the primary alcohol. docbrown.info

The following interactive table summarizes the expected characteristic IR absorption ranges for the principal functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Alkyne (-C≡C-) | C≡C Stretch | 2100-2260 | Weak to Medium, Sharp |

| Alkane (-CH₂, -CH₃) | C-H Stretch | 2850-2960 | Medium to Strong, Sharp |

| Ether (C-O-C) | C-O-C Asymmetric Stretch | 1000-1300 | Strong |

| Primary Alcohol (-CH₂OH) | C-O Stretch | ~1050 | Strong |

X-ray Crystallography of Derivatives or Co-crystals (If Applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, no publicly available X-ray crystallographic data for this compound or its simple derivatives exists. Research on related molecules, such as a complex pteridin derivative incorporating a pentyloxy group, has utilized single-crystal X-ray diffraction to confirm its structure. mdpi.com In that specific case, the compound crystallized in a monoclinic system with a P2₁/c space group. mdpi.com Similarly, crystal structure data is available for 4-(pentyloxy)benzoic acid. nih.gov

Should a crystalline form of this compound or a suitable derivative be obtained, X-ray diffraction analysis would yield precise data on its solid-state conformation. The expected parameters to be determined would include the crystal system, space group, unit cell dimensions, and the atomic coordinates of each atom. This would allow for a detailed analysis of the molecular geometry and any hydrogen bonding networks involving the hydroxyl group.

Chiroptical Spectroscopy (If Applicable for Enantiopure Forms)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are essential for studying enantiopure compounds.

Circular Dichroism (CD) spectroscopy is a crucial tool for the stereochemical analysis of chiral molecules. It measures the difference in absorption of left and right circularly polarized light by a sample.

Currently, there is no information available in the scientific literature regarding the synthesis of enantiopure forms of this compound or their characterization by Circular Dichroism spectroscopy. If the individual enantiomers of this compound were to be isolated, CD spectroscopy would be an invaluable technique to determine their absolute configuration and study their conformational preferences in solution.

Computational and Theoretical Investigations of 4 Pentyloxy but 2 Yn 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules from first principles.

Conformational Analysis and Energy Landscapes

The flexibility of the pentyloxy chain and the rotatable bonds in 4-(Pentyloxy)but-2-yn-1-ol mean it can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. nih.gov By systematically rotating the single bonds and calculating the corresponding energy, a potential energy surface can be mapped. This allows for the identification of local and global energy minima, which correspond to the most stable three-dimensional structures of the molecule. rsc.org This information is vital as the biological activity and physical properties of a molecule are often dependent on its preferred conformation. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. ebsco.com For this compound, an MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms to model their motion. mdpi.comresearchgate.net This technique provides a detailed view of how the solvent affects the conformation of the molecule and how the molecule interacts with its environment. nih.gov MD simulations are particularly useful for understanding how the flexible pentyloxy group might fold or extend in different solvents and for predicting macroscopic properties like diffusion coefficients. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. For this compound, DFT calculations could predict:

NMR Spectra : Chemical shifts for ¹H and ¹³C NMR can be calculated to help assign experimental spectra. researchgate.net

Vibrational Spectra : The frequencies and intensities of infrared (IR) and Raman spectra can be computed. These calculated vibrational modes can be compared to experimental spectra to confirm the presence of specific functional groups, such as the O-H stretch, C≡C triple bond stretch, and C-O ether stretch. researchgate.net Often, calculated frequencies are scaled to better match experimental values. researchgate.net

A hypothetical table of predicted spectroscopic data is shown below to illustrate how such data would be presented.

| Spectroscopic Parameter | Predicted Value (Illustrative) |

| ¹H NMR Shift (O-H) | 2.5 - 4.0 ppm |

| ¹H NMR Shift (-O-CH₂-) | 3.5 - 3.8 ppm |

| ¹³C NMR Shift (C≡C) | 75 - 90 ppm |

| IR Freq (O-H stretch) | ~3400 cm⁻¹ |

| IR Freq (C≡C stretch) | ~2200 cm⁻¹ |

| IR Freq (C-O-C stretch) | ~1100 cm⁻¹ |

Reaction Pathway Modeling and Transition State Analysis

Should this compound be involved in a chemical reaction, computational modeling can be used to elucidate the reaction mechanism. This involves identifying the lowest energy path from reactants to products. nih.gov A key part of this is locating the transition state, which is the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is critical for understanding the reaction rate. nih.gov For example, the mechanism of an etherification reaction involving the hydroxyl group could be modeled to understand its feasibility and kinetics. acs.org

Exploration in Materials Science Research

Surface Functionalization Applications

The terminal alkyne group of 4-(pentyloxy)but-2-yn-1-ol is a prime candidate for "click" chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comnih.gov This highly efficient and specific reaction allows for the covalent attachment of the molecule to various material surfaces that have been pre-functionalized with azide (B81097) groups.

The process of grafting this compound onto a surface typically involves a two-step approach. First, the material surface is modified to introduce azide functionalities. Subsequently, the alkyne group of this compound is "clicked" onto the azide-modified surface in the presence of a copper(I) catalyst. organic-chemistry.orgmpg.de This "grafting-to" approach is a versatile method for creating homogeneous polymer brushes with high surface coverage. organic-chemistry.org

This surface modification can impart new properties to the material, such as altered hydrophobicity due to the pentyloxy group and the availability of the hydroxyl group for further reactions. This technique has been successfully used to graft various alkyne-containing polymers onto surfaces. mdpi.com

Table 2: Typical Conditions for CuAAC Surface Grafting

| Parameter | Condition | Purpose |

| Catalyst | Copper(I) source (e.g., CuBr, CuSO₄) | Catalyzes the cycloaddition reaction |

| Ligand/Reducing Agent | PMDETA, Sodium Ascorbate | Stabilizes the Cu(I) catalyst |

| Solvent | DMSO, DMF, THF, Water | Solubilizes reactants and catalyst |

| Temperature | Room Temperature to 50 °C | To ensure a reasonable reaction rate |

| Atmosphere | Nitrogen or Argon | To prevent oxidation of the Cu(I) catalyst |

This table outlines typical reaction conditions for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which could be applied for grafting this compound onto surfaces.

Development of Hybrid Materials

The dual functionality of this compound makes it an excellent building block for the creation of organic-inorganic hybrid materials. The hydroxyl group can be used to form covalent bonds with inorganic precursors, such as metal alkoxides, through a sol-gel process. Simultaneously, the alkyne group remains available for further functionalization of the resulting hybrid material.

For instance, this compound could be integrated into a silica (B1680970) network by co-condensation with tetraethoxysilane (TEOS). The resulting hybrid material would possess a robust inorganic framework with covalently attached organic moieties containing the pentyloxy and alkyne groups. These alkyne groups can then be used as anchor points to attach other molecules, such as biomolecules or fluorescent dyes, via click chemistry, leading to the development of advanced functional materials for a variety of applications.

Biological Relevance in Chemical Biology Research Mechanistic and Interactional Focus

Investigation of Molecular Interactions with Biomolecules

The study of how small molecules interact with biological macromolecules like proteins and nucleic acids is fundamental to chemical biology. These interactions can be non-covalent (e.g., hydrogen bonds, van der Waals forces) or involve covalent bond formation.

A thorough review of published scientific literature reveals no specific studies detailing the non-covalent binding interactions of 4-(pentyloxy)but-2-yn-1-ol with proteins or nucleic acids.

The structural components of the molecule, however, suggest potential modes of non-covalent interaction. The terminal hydroxyl group can act as a hydrogen bond donor and acceptor. The ether oxygen is a hydrogen bond acceptor, and the lipophilic pentyloxy chain could engage in hydrophobic or van der Waals interactions within a protein's binding pocket. The alkyne group's electron-rich pi system could also participate in various non-covalent interactions. nih.gov

Techniques typically used to study such interactions include fluorescence spectroscopy, circular dichroism, and nuclear magnetic resonance (NMR) spectroscopy. rsc.org However, no data from such studies are available for this specific compound.

| Biomolecule Target | Methodology | Binding Affinity (K_d) | Thermodynamic Parameters (ΔH, ΔS) | Reference |

|---|---|---|---|---|

| Proteins | No Data Available | No Data Available | No Data Available | N/A |

| Nucleic Acids | No Data Available | No Data Available | No Data Available | N/A |

Enzymes are biological catalysts that can chemically modify small molecules (substrates). The structure of this compound makes it a potential substrate for several classes of enzymes. For example, alcohol dehydrogenases could oxidize the terminal hydroxyl group, while cytochrome P450 enzymes could potentially hydroxylate the pentyloxy chain.

Despite these possibilities, there are no specific research findings in the scientific literature that investigate the enzymatic biotransformation of this compound or evaluate its potential as a substrate for any particular enzyme.

| Enzyme Class | Substrate Potential (K_m, V_max) | Metabolite(s) Formed | Reference |

|---|---|---|---|

| Alcohol Dehydrogenase | No Data Available | No Data Available | N/A |

| Cytochrome P450 | No Data Available | No Data Available | N/A |

| Kinases | No Data Available | No Data Available | N/A |

Design of Probes for Biochemical Pathway Elucidation (Chemical Tool Focus)

Chemical probes are small molecules used to study and manipulate biological systems. rjeid.com The structural features of this compound make it a candidate for development into such a tool.

Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes. The terminal alkyne group is a key functional group for one of the most common bioorthogonal reactions: the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, often called "click chemistry". uni-greifswald.deresearchgate.net

The compound this compound contains a but-2-yn-1-ol moiety, which includes an internal alkyne. While terminal alkynes are more commonly used, internal alkynes can also participate in certain cycloaddition reactions. More significantly, related structures featuring a terminal alkyne, such as propargyl groups, are frequently used as chemical handles. uni-greifswald.deresearchgate.netmdpi.com For instance, a pterin (B48896) derivative containing a propargyl group, 4-(pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine, has been synthesized with the explicit purpose of using the alkyne moiety for further functionalization via click chemistry. uni-greifswald.deresearchgate.net

Therefore, the alkyne functionality within this compound or a closely related isomer with a terminal alkyne (e.g., 4-(pentyloxy)but-3-yn-1-ol) serves as a latent reactive handle. This handle can be used to attach reporter tags (like fluorophores) or affinity tags (like biotin) to a larger molecule of interest, allowing for visualization or isolation of its biological targets. No studies have specifically reported the synthesis of a bioorthogonal tag from this compound itself, but the chemical principle is well-established for its core functional groups.

| Functional Group | Potential Bioorthogonal Reaction | Application | Reported in Literature for this Compound? |

|---|---|---|---|

| Internal Alkyne | Alkyne-Azide Cycloaddition (Click Chemistry) | Attachment of reporter/affinity tags | No |

| Primary Alcohol | Esterification/Etherification | Linker for attachment to other molecules | No |

Structure-Activity Relationship Studies (SAR) at a Molecular Interaction Level (Focus on Chemical Features, not Efficacy)

Structure-activity relationship (SAR) studies explore how modifying the chemical structure of a compound alters its biological activity. This provides insight into the specific molecular interactions required for a biological effect. While no SAR studies have been published focusing specifically on this compound as the parent compound, research on analogous structures highlights the importance of its constituent parts.

For example, in studies of quinoline-based PPAR nuclear receptor activators, the synthesis of analogs like 1-(2-pentyloxy-quinolin-3-yl)-but-3-yn-1-ol was undertaken to probe the role of the lipophilic chain and the homopropargylic alcohol moiety. tandfonline.comtandfonline.com In other research on GPR88 agonists, the length and branching of alkoxy side chains (including pentyloxy groups) were shown to be important for agonist activity, suggesting specific hydrophobic interactions within the receptor binding site. acs.org

These examples demonstrate that the pentyloxy group and the butynol (B8639501) chain are recognized as important variable elements in SAR campaigns. Modifications to these groups would likely alter molecular interactions by changing the compound's size, shape, and polarity, thereby affecting how it fits into a binding site and which non-covalent interactions it can form. However, a systematic SAR study detailing these specific molecular interactions for this compound is not available in the current scientific literature.

Future Research Directions and Unexplored Avenues

Development of Enantioselective Syntheses for Chiral Analogues

The structure of 4-(pentyloxy)but-2-yn-1-ol contains a stereocenter at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of enantiomers. The development of methods for the enantioselective synthesis of chiral propargylic alcohols is a significant area of research, as these compounds are valuable building blocks for natural products and pharmaceuticals. tandfonline.com

Future research could focus on adapting established methods for the asymmetric synthesis of propargylic alcohols to produce enantiomerically pure (R)- and (S)-4-(pentyloxy)but-2-yn-1-ol. One promising approach is the asymmetric addition of a terminal alkyne to an aldehyde. tandfonline.com For instance, a strategy could involve the alkynylation of pentyloxyacetaldehyde.

Key methodologies that could be explored include:

Catalytic Asymmetric Alkynylation: Utilizing chiral catalysts, such as those based on zinc, titanium, or copper, to facilitate the enantioselective addition of an acetylide to an aldehyde. tandfonline.comnih.gov For example, the use of N-methylephedrine as a chiral additive with Zn(OTf)₂ has proven effective for the synthesis of a range of propargylic alcohols with high enantiomeric excess. organic-chemistry.orgresearchgate.net

Chiral Brønsted Acid Catalysis: The use of chiral phosphoric acids to catalyze asymmetric allenylboration reactions could be adapted to generate chiral homopropargylic alcohols, which are structurally related to the target molecule. nih.gov

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols.

The successful development of such enantioselective routes would provide access to chiral building blocks with potential applications in medicinal chemistry and materials science.

Expansion of Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry emphasize the development of chemical processes that are environmentally benign. Propargylic alcohols and their derivatives are versatile intermediates that can be utilized in sustainable synthetic methodologies. researchgate.net

Future research on this compound could explore its utility in several areas of green chemistry:

Atom-Economical Reactions: The alkyne functionality is a prime substrate for a variety of addition and cycloaddition reactions that incorporate all atoms of the reactants into the final product. mdpi.com Gold-catalyzed domino reactions of alkynols are an example of atom-economical transformations that can lead to complex molecular architectures. rsc.org

Catalytic Processes: The development of catalytic reactions that utilize this compound would be a key focus. This includes employing earth-abundant metal catalysts to minimize reliance on precious metals. rsc.org

Renewable Feedstocks: While the pentyloxy group in this specific compound is likely derived from petroleum sources, future research could investigate the synthesis of analogous structures from bio-based alcohols.

The inherent reactivity of the alkyne and hydroxyl groups in this compound makes it a promising candidate for the development of new, sustainable chemical transformations.

Advanced Materials Development from Derivatives

The presence of both a hydroxyl group and an alkyne functionality makes this compound a valuable monomer for the synthesis of advanced materials. The alkyne can participate in polymerization reactions, while the hydroxyl group offers a site for further functionalization.

Potential avenues for materials development include:

Polymer Synthesis: Alkyne-functionalized monomers can be polymerized through various methods, including transition-metal catalysis and radical polymerization, to create polymers with unique properties. nih.govrsc.org For example, polyesters functionalized with terminal alkynes have been synthesized and cross-linked using thiol-yne chemistry to create soft, degradable elastomers. nih.govacs.org The resulting polymers from this compound could exhibit interesting thermal and mechanical properties due to the presence of the flexible pentyloxy side chains.

Cross-Linked Materials: The alkyne group is an excellent handle for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This would allow for the efficient cross-linking of polymers derived from this compound with diazide molecules, leading to the formation of robust networks for applications in coatings, adhesives, and hydrogels.

Surface Functionalization: The alkyne group can be used to functionalize the surface of materials, such as gold nanoparticles. nih.gov This could lead to the development of new sensors and diagnostic tools.

The bifunctional nature of this compound provides a rich platform for the design and synthesis of novel polymers and materials with tailored properties.

Deeper Computational Exploration of Reactivity and Mechanisms

Computational chemistry provides powerful tools to understand and predict the reactivity of molecules. nih.gov Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanisms involving this compound and its derivatives.

Areas for computational investigation include:

Reaction Mechanisms: DFT studies can elucidate the transition states and intermediates of reactions involving the alkyne and hydroxyl groups, providing insights into selectivity and reaction rates. rsc.orgresearchgate.net For example, computational studies on the hydrogenation of alkynols have provided a deeper understanding of the factors controlling selectivity. nih.gov

Reactivity Prediction: Computational models can be used to predict the reactivity of this compound in various chemical transformations, guiding experimental design. nih.gov

Spectroscopic Analysis: Theoretical calculations can aid in the interpretation of experimental spectroscopic data, such as NMR and IR spectra, for the characterization of new compounds derived from this compound.

A deeper computational understanding of the electronic structure and reactivity of this molecule would accelerate the discovery of new reactions and applications.

Fundamental Chemical Biology Investigations of Novel Derivatives

Alkyne-containing molecules are of significant interest in chemical biology due to their utility in bioorthogonal chemistry. nih.gov The alkyne group can act as a "chemical handle" to tag and study biomolecules in their native environment.

Future research in this area could involve: